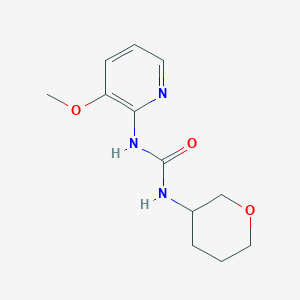
(2-(Cyclopropylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Cyclopropylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a thiazole ring, a cyclopropylamino group, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2-(Cyclopropylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, (2-(Cyclopropylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may enhance the performance of industrial products or processes.
作用機序
The mechanism of action of (2-(Cyclopropylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the cyclopropylamino group are key features that enable the compound to bind to these targets, potentially inhibiting or activating their activity. The pyrrolidinyl group may also play a role in modulating the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and ritonavir, share structural similarities with (2-(Cyclopropylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone.
Cyclopropylamino Compounds: Compounds with the cyclopropylamino group, such as certain antiviral agents, exhibit similar reactivity and biological activity.
Pyrrolidinyl Compounds: Compounds containing the pyrrolidinyl group, such as proline derivatives, are used in medicinal chemistry for their unique structural properties.
Uniqueness
What sets this compound apart is the combination of these three functional groups within a single molecule. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
[2-(cyclopropylamino)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c15-10(14-5-1-2-6-14)9-7-16-11(13-9)12-8-3-4-8/h7-8H,1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPBRUREHIYMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC(=N2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-[1-(1-phenylcyclobutanecarbonyl)piperidin-3-yl]-1H-pyrazol-4-yl]acetamide](/img/structure/B7627140.png)
![(5E)-5-[(4-tert-butylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7627142.png)
![(5Z)-5-(2-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B7627149.png)
![1-Methyl-1-[2-(4-methylphenoxy)ethyl]-3-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]urea](/img/structure/B7627153.png)

![N-phenyl-1-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonyl]azetidine-3-sulfonamide](/img/structure/B7627160.png)
![N-[(2-piperidin-1-ylpyridin-4-yl)methyl]-4-(trifluoromethylsulfonylamino)benzamide](/img/structure/B7627167.png)
![N-methyl-2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[[(2R)-oxolan-2-yl]methyl]acetamide](/img/structure/B7627172.png)
![5-[[[(2E,4E)-hexa-2,4-dienoyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B7627182.png)
![N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7627189.png)
![[3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridin-2-yl]-[3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7627202.png)
![4-Bromo-2-[(2-fluoro-4,5-dimethoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7627203.png)
![6-fluoro-1-[3-[3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-3-oxopropyl]-3,4-dihydroquinolin-2-one](/img/structure/B7627213.png)
![(1-Aminocyclohexyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7627225.png)
